1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a fluorobenzyl group and a diphenylpropanone moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the fluorobenzyl group. Common synthetic routes include:
Nucleophilic substitution reactions:
Condensation reactions: These reactions are used to form the diphenylpropanone moiety by condensing benzaldehyde derivatives with appropriate ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and diphenylpropanone moieties contribute to its versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO2/c29-26-13-11-22(12-14-26)20-32-21-23-15-17-30(18-16-23)28(31)19-27(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,23,27H,15-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUDTVFGVEAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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